molecular formula C34H28N2O2 B11114540 N,N'-benzene-1,2-diylbis(2,2-diphenylacetamide)

N,N'-benzene-1,2-diylbis(2,2-diphenylacetamide)

Cat. No.: B11114540
M. Wt: 496.6 g/mol
InChI Key: PBZILXGJRPYZLK-UHFFFAOYSA-N
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Description

N-[2-(2,2-Diphenylacetamido)phenyl]-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2-Diphenylacetamido)phenyl]-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with aniline derivatives under specific conditions. The reaction is often catalyzed by agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The process may also involve the use of solvents like dichloromethane (DCM) and reagents such as N,N-dimethylformamide (DMF) to optimize the reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2-Diphenylacetamido)phenyl]-2,2-diphenylacetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2,2-Diphenylacetamido)phenyl]-2,2-diphenylacetamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,2-Diphenylacetamido)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,2-Diphenylacetamido)phenyl]-2,2-diphenylacetamide is unique due to its specific arrangement of aromatic rings and amide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C34H28N2O2

Molecular Weight

496.6 g/mol

IUPAC Name

N-[2-[(2,2-diphenylacetyl)amino]phenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C34H28N2O2/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35-29-23-13-14-24-30(29)36-34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,31-32H,(H,35,37)(H,36,38)

InChI Key

PBZILXGJRPYZLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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